molecular formula C12H17BrN2O2 B13754090 Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- CAS No. 56266-62-7

Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-

Cat. No.: B13754090
CAS No.: 56266-62-7
M. Wt: 301.18 g/mol
InChI Key: KPPZGPTZTHKETK-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)-: is a complex organic compound characterized by the presence of an acetamide group, a bromoethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)- typically involves multiple steps:

    Formation of the Bromoethyl Group: This step involves the bromination of an ethyl group using reagents such as hydrobromic acid or bromine.

    Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromoethyl group, converting it to an ethyl group.

    Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted ethyl derivatives.

Scientific Research Applications

ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    ACETAMIDE,N-(2-BROMOPHENYL)-: Similar structure but with the bromo group on the phenyl ring.

    ACETAMIDE,N-METHYL-: Lacks the bromoethyl and methoxyphenyl groups.

Uniqueness

ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)- is unique due to the presence of both the bromoethyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

56266-62-7

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C12H17BrN2O2/c1-9(16)15-11-3-4-12(17-2)10(7-11)8-14-6-5-13/h3-4,7,14H,5-6,8H2,1-2H3,(H,15,16)

InChI Key

KPPZGPTZTHKETK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)CNCCBr

Origin of Product

United States

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